molecular formula C13H13Cl3O B1149778 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride CAS No. 162733-01-9

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride

Cat. No.: B1149778
CAS No.: 162733-01-9
M. Wt: 291.60072
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Description

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride is a chemical compound with the molecular formula C13H13Cl3O. It is known for its unique structure, which includes a cyclohexane ring bonded to a carbonyl chloride group and a 3,4-dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride typically involves the reaction of 3,4-dichlorophenylcyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3,4-dichlorophenylcyclohexanone+SOCl21-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride+SO2+HCl\text{3,4-dichlorophenylcyclohexanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,4-dichlorophenylcyclohexanone+SOCl2​→1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride+SO2​+HCl

In industrial settings, this reaction is scaled up using large reactors and controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride can be compared with other acyl chlorides, such as:

    Benzoyl chloride: Similar in reactivity but lacks the cyclohexane ring and dichlorophenyl group.

    Cyclohexanecarbonyl chloride: Similar structure but lacks the dichlorophenyl group.

    3,4-dichlorobenzoyl chloride: Similar in having the dichlorophenyl group but lacks the cyclohexane ring.

The presence of both the cyclohexane ring and the 3,4-dichlorophenyl group in this compound makes it unique and provides distinct reactivity and applications.

Properties

CAS No.

162733-01-9

Molecular Formula

C13H13Cl3O

Molecular Weight

291.60072

Synonyms

1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride

Origin of Product

United States

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